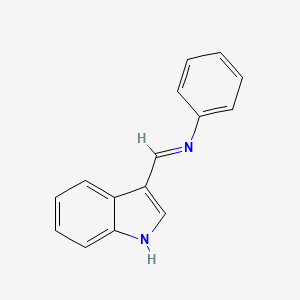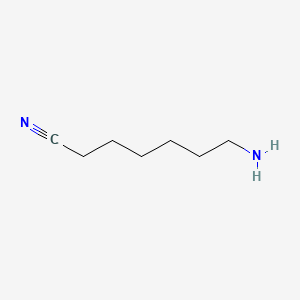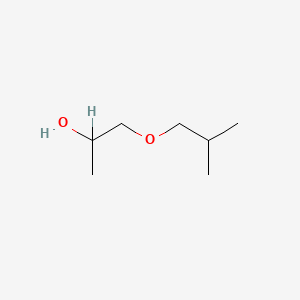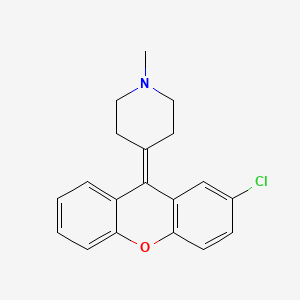
Clopipazan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopipazan is a small molecule drug that acts as a modulator of the gamma-aminobutyric acid A receptor. It was initially developed by GSK Plc and is known for its potential therapeutic applications in treating psychotic disorders . The molecular formula of this compound is C19H18ClNO, and it has a molecular weight of 311.81 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clopipazan involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of reagents such as chlorinating agents, amines, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound likely follows a similar multi-step synthetic process, scaled up to meet commercial demands. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Clopipazan undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a reference compound in studies involving gamma-aminobutyric acid A receptor modulators.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored as a treatment for psychotic disorders, with ongoing research into its efficacy and safety.
Industry: Potential applications in the development of new pharmaceuticals targeting gamma-aminobutyric acid A receptors
Mechanism of Action
Clopipazan exerts its effects by modulating the gamma-aminobutyric acid A receptor, a key neurotransmitter receptor in the central nervous system. This modulation enhances the inhibitory effects of gamma-aminobutyric acid, leading to a reduction in neuronal excitability. The specific molecular targets and pathways involved include the gamma-aminobutyric acid binding site and associated ion channels .
Comparison with Similar Compounds
Similar Compounds
Clopipazan is similar to other gamma-aminobutyric acid A receptor modulators, including:
Uniqueness
What sets this compound apart from these compounds is its specific binding affinity and modulatory effects
Properties
CAS No. |
60085-78-1 |
|---|---|
Molecular Formula |
C19H18ClNO |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine |
InChI |
InChI=1S/C19H18ClNO/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3 |
InChI Key |
QUXRAOQDUJFWIA-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl)CC1 |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl)CC1 |
Key on ui other cas no. |
60085-78-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


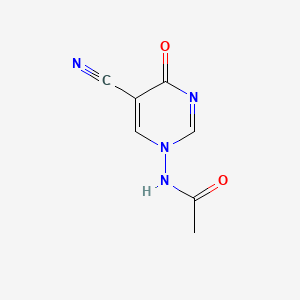
![N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride](/img/structure/B1618948.png)

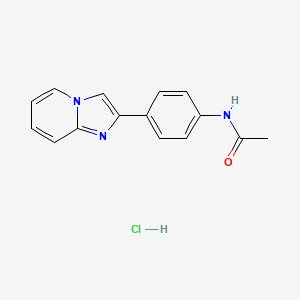
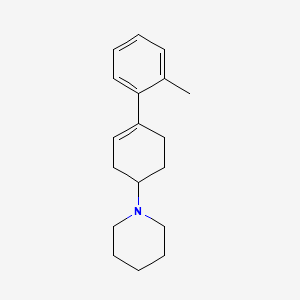
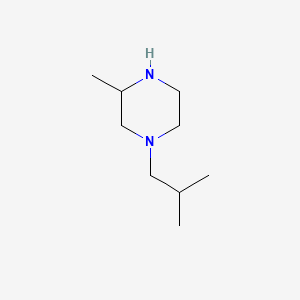
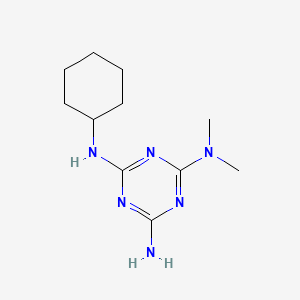

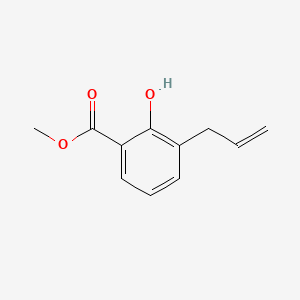
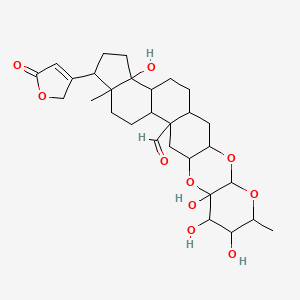
![6-Chlorobenzo[a]pyrene](/img/structure/B1618961.png)
